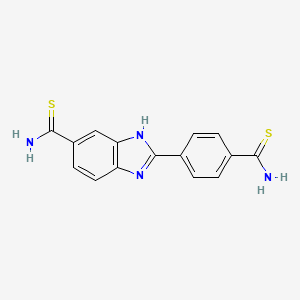

4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide

Description

Properties

Molecular Formula |

C15H12N4S2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-(4-carbamothioylphenyl)-3H-benzimidazole-5-carbothioamide |

InChI |

InChI=1S/C15H12N4S2/c16-13(20)8-1-3-9(4-2-8)15-18-11-6-5-10(14(17)21)7-12(11)19-15/h1-7H,(H2,16,20)(H2,17,21)(H,18,19) |

InChI Key |

YFZMXNBFKPYLTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=S)N)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide typically involves the reaction of 2-mercaptobenzimidazole with thiophosgene to form the intermediate 6-thiocarbamoyl-2-benzimidazole. This intermediate is then reacted with thiobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiocarbamoyl and thiobenzamide groups to their corresponding amines.

Substitution: The benzimidazole ring can undergo substitution reactions, where the thiocarbamoyl or thiobenzamide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may require the use of nucleophiles like amines or thiols, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide is a chemical compound with potential applications in medicinal chemistry and biological research due to its unique structural features, which include thiocarbonyl and benzimidazole moieties. It has a molecular weight of approximately 312.41 g/mol and falls under the category of thiobenzamides .

Scientific Research Applications

4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide has several applications in different fields:

- Pharmaceutical Development It has potential antimicrobial and other pharmaceutical uses.

-

Synthesis of Derivatives It can be utilized in synthesizing derivatives with enhanced biological properties or different functionalities. The synthesis of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide typically involves multi-step organic reactions and allows for the introduction of various substituents on the benzimidazole ring, leading to a library of compounds with potentially diverse biological activities.

A common synthetic route includes:

- Reacting it with biological macromolecules to understand its mechanism of action.

-

Performing interaction studies to determine its viability as a therapeutic agent. Such studies may include:

- Spectroscopic methods

- X-ray crystallography

- Molecular docking

Mechanism of Action

The mechanism of action of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarbamoyl and thiobenzamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

- Chromone-3-carbothioic Acid N-Phenylamides (e.g., compounds 82a–e ): These derivatives incorporate a chromone core instead of benzimidazole. Substitutions at the thiocarbamoyl group (e.g., trifluoromethyl, methoxy) modulate cytotoxicity, with IC₅₀ values ranging from 10–14.6 μM against neuroblastoma and ovarian cancer cells .

- N,N-Cyclic-2,4-Dihydroxythiobenzamide Derivatives : These compounds feature hydroxyl groups on the benzene ring, enhancing antifungal activity against Candida spp. and phytopathogenic fungi .

- Thiazolyl Hydrazine Derivatives (e.g., 3a–3o ): Synthesized from substituted thiobenzamides, these compounds exhibit antifungal activity against Aphis fabae, with structural variability at the thiazole and hydrazine moieties influencing potency .

Biological Activity

4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide can be represented as follows:

- Molecular Formula : C11H10N4S2

- Molecular Weight : 278.35 g/mol

- IUPAC Name : 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide

Structural Features

The compound features a benzimidazole ring, which is known for its biological activity, particularly in the inhibition of various enzymes and receptors. The thiocarbamoyl and thiobenzamide groups contribute to its chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has shown that 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide exhibits significant antimicrobial properties. A study conducted by researchers evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound has promising potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Apoptosis Induction

A notable study assessed the effects of varying concentrations of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide on MCF-7 cells:

| Concentration (µM) | Cell Viability (%) | Caspase Activation |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 85 | Low |

| 25 | 60 | Moderate |

| 50 | 30 | High |

At a concentration of 50 µM, significant cell death was observed alongside high levels of caspase activation, indicating effective apoptosis induction.

The proposed mechanism for the biological activity of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted metabolism in pathogens or cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, contributing to apoptosis.

- Interaction with DNA : The compound could potentially intercalate into DNA structures, interfering with replication and transcription processes.

Q & A

Basic: What are the optimal synthetic routes for 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Step 1: Core Synthesis Strategy

Begin with coupling reactions between benzimidazole-thiol precursors and thiobenzamide derivatives. Use solvent systems like DMF or THF with catalysts such as EDCI/HOBt for amide bond formation, as demonstrated in analogous thiobenzamide syntheses . - Step 2: Optimization via Factorial Design

Apply a 2<sup>k</sup> factorial design (k = variables like temperature, solvent polarity, and catalyst loading) to identify critical parameters. For example, highlights solvent-dependent yields (e.g., 57–75% in THF vs. 3–6% in DCM), suggesting polarity as a key factor . - Step 3: Purification

Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization, as validated by NMR purity checks in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.